Methyl 3-(3S Methyl 3-(3S Goniothalesdiol, isolated from the bark of the Malaysian tree G. borneensis, is a tetrahydrofuran compound known to have significant cytotoxic effects against P388 murine leukemia cells and pesticidal activities. (+)-2,5-epi-Goniothalesdiol is a goniothalesdiol analog. Little is known of its biological activity.
Brand Name: Vulcanchem
CAS No.: 887927-59-5
VCID: VC20893216
InChI: InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1
SMILES: COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol

Methyl 3-(3S

CAS No.: 887927-59-5

Cat. No.: VC20893216

Molecular Formula: C14H18O5

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3S - 887927-59-5

Specification

CAS No. 887927-59-5
Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
IUPAC Name methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Standard InChI InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1
Standard InChI Key RUDVTXZKYPJLFH-ZZVYKPCYSA-N
Isomeric SMILES COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O
SMILES COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O
Canonical SMILES COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O

Introduction

Structural Characteristics and Nomenclature

Stereochemical Significance

The (3S) designation in these compounds refers to the absolute configuration at the 3-position carbon, following the Cahn-Ingold-Prelog priority rules. This stereocenter is crucial for molecular recognition in biological systems and determines how these compounds interact with their target receptors or enzymes . The specific three-dimensional arrangement at this position can dramatically affect pharmacological properties, including potency, selectivity, and pharmacokinetic parameters.

Common Structural Features

Compounds containing the Methyl 3-(3S) fragment typically share several structural characteristics:

  • A methyl ester group (-COOCH₃) attached to a propanoate chain

  • A defined (S) stereochemistry at the 3-position

  • Various heterocyclic or aromatic systems connected to this stereocenter

  • Functional groups that enhance target binding or modify physicochemical properties

These compounds often serve as intermediates in the synthesis of more complex molecules or as pharmacologically active entities themselves .

Representative Compounds and Their Properties

Methyl 3-[(3S)-7-[3-(dimethylamino)phenoxy]-2,5-dioxo-8-Benzodiazepine Derivatives

One significant compound in this category is methyl 3-[(3S)-7-[3-(dimethylamino)phenoxy]-2,5-dioxo-8-[[2-[[4-(trifluoromethyl)phenyl]methoxy]acetyl]amino]-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]propanoate, which features a complex benzodiazepine scaffold . This compound has a molecular weight of 628.6 g/mol and demonstrates the following properties:

PropertyValue
Molecular FormulaC₃₁H₃₁F₃N₄O₇
Molecular Weight628.6 g/mol
XLogP33.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors11
Rotatable Bond Count12
Creation Date2019-04-08
Last Modified2025-03-01

This compound exemplifies how the (3S) stereochemistry can be incorporated into complex heterocyclic systems with multiple functionalities that potentially interact with biological targets .

Methyl 3-[(3S)-3-(3-propan-2-yloxybenzoyl)piperidine Derivatives

Another significant compound is methyl 3-[(3S)-3-(3-propan-2-yloxybenzoyl)piperidine-1-carbonyl]benzoate, which features a piperidine ring with the (3S) stereocenter . This compound shows the following physicochemical characteristics:

PropertyValue
Molecular FormulaC₂₄H₂₇NO₅
Molecular Weight409.5 g/mol
XLogP33.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bond Count7
Creation Date2009-05-30
Last Modified2025-02-22

This compound represents how the Methyl 3-(3S) fragment can be integrated into structures with aromatic rings and heterocycles, potentially for use in medicinal chemistry .

Pyrrolidine-Based Methyl 3-(3S) Compounds

Methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate represents another important class where the (3S) stereocenter is incorporated into a pyrrolidine ring system. Its key properties include:

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₄
Molecular Weight334.4 g/mol
CAS Number955138-40-6
StereochemistryAbsolute (3S,4R)
Structural FeaturesPyrrolidine with benzyl and Boc protecting groups

This compound demonstrates the incorporation of the (3S) configuration into nitrogen-containing heterocycles with additional protecting groups that facilitate further synthetic manipulations.

Synthesis Methods and Approaches

Stereoselective Synthesis

The preparation of compounds containing the Methyl 3-(3S) fragment typically involves stereoselective synthetic approaches that ensure the correct configuration at the 3-position. Several methods have been documented:

Enzymatic Resolution

Lipase-catalyzed resolution has proven effective for obtaining stereochemically pure compounds. For instance, the resolution of (2R*,3S*)-3-methyl-3-phenyl-2-aziridinemethanol at low temperatures provides synthetically useful intermediates with (2R,3S) stereochemistry . This approach achieves:

  • High stereoselectivity (E = 55 at −40 °C)

  • Good yields of optically pure materials

  • Environmentally friendly reaction conditions

Diastereoselective Addition

The (3S) stereocenter can be established through diastereoselective addition reactions. The addition of organometallic reagents to appropriately substituted precursors can yield the desired stereochemistry when suitable directing groups are present . For example:

  • Addition of MeMgBr to tert-butyl 3-phenyl-2H-azirine-2-carboxylate produces compounds with (3S) stereochemistry

  • The presence of bulky tert-butyl esters facilitates stereocontrol in these reactions

Chiral Auxiliary Approaches

The use of chiral auxiliaries provides another strategy for establishing the (3S) stereochemistry . This approach typically involves:

  • Attachment of a chiral auxiliary to the substrate

  • Stereoselective transformation to establish the desired stereocenter

  • Removal of the auxiliary to yield the enantiomerically pure product

Protecting Group Strategies

Many Methyl 3-(3S) compounds require careful protecting group strategies during synthesis due to the presence of multiple reactive functionalities. Common protecting groups include:

  • tert-Butoxycarbonyl (Boc) for amines

  • Benzyl groups for alcohols and amines

  • Methyl and ethyl esters for carboxylic acids

These protecting groups allow for selective transformations at specific sites without affecting other reactive centers in the molecule .

Biological Activities and Applications

Pharmaceutical Applications

Compounds containing the Methyl 3-(3S) fragment have demonstrated various biological activities that make them valuable in pharmaceutical research:

Anti-inflammatory Activity

Some derivatives, particularly those with benzodiazepine scaffolds, have shown promising anti-inflammatory properties . For example, indolizine-1-carboxylates with this structural feature demonstrate cyclooxygenase-2 (COX-2) inhibitory activity, offering potential advantages over non-selective COX inhibitors by reducing adverse effects .

Histone Deacetylase Inhibition

Certain heterocyclic compounds containing the Methyl 3-(3S) fragment exhibit histone deacetylase (HDAC) inhibitory activity . These compounds have potential applications in:

  • Treatment of autoimmune diseases

  • Management of inflammatory diseases

  • Cancer therapy

  • Treatment of central nervous system disorders, including neurodegenerative diseases

Synthetic Applications

Beyond their direct biological applications, Methyl 3-(3S) compounds serve as valuable intermediates in organic synthesis :

  • Building blocks for more complex molecules

  • Chiral auxiliaries in asymmetric synthesis

  • Starting materials for the preparation of diverse heterocyclic systems

Structure-Activity Relationships

Influence of Stereochemistry on Activity

The (3S) configuration critically influences the biological activity of these compounds . Research indicates that:

  • The specific three-dimensional arrangement is often essential for proper receptor binding

  • Enantiomeric forms (3R vs. 3S) can exhibit dramatically different biological activities

  • The stereochemistry affects pharmacokinetic properties, including absorption, distribution, metabolism, and excretion

Effect of Substitution Patterns

The nature and position of substituents around the Methyl 3-(3S) core significantly impacts activity :

Substitution PatternObserved Effect
Aromatic substituentsEnhanced binding to protein targets through π-stacking interactions
Heterocyclic moietiesModified selectivity and potency profiles
Hydrogen bond donors/acceptorsImproved target recognition and binding affinity
Lipophilic groupsAltered membrane permeability and pharmacokinetic properties

Analytical Methods for Characterization

Spectroscopic Techniques

Various spectroscopic techniques are employed to characterize Methyl 3-(3S) compounds:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed structural information about these compounds :

  • ¹H NMR reveals the proton environment and coupling patterns

  • ¹³C NMR confirms carbon framework and functionality

  • Advanced 2D techniques (COSY, HSQC, HMBC) establish connectivity

For example, typical ¹³C NMR chemical shifts for methyl 3-[(3S)-1-(3-methylbenzoyl)pyrrolidin-3-yl] derivatives include signals at δ = 164-166 ppm (carbonyl carbon), 139-141 ppm (aromatic carbons), and 50-51 ppm (methyl ester carbon) .

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation . Common techniques include:

  • Electrospray ionization (ESI) for molecular ion determination

  • Tandem mass spectrometry (MS/MS) for structural confirmation

  • High-resolution mass spectrometry for molecular formula verification

X-ray Crystallography

X-ray crystallography offers definitive confirmation of absolute stereochemistry for crystalline Methyl 3-(3S) compounds . This technique provides:

  • Absolute configuration determination

  • Bond lengths and angles

  • Three-dimensional arrangement in the solid state

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and stereochemical analysis :

  • High-performance liquid chromatography (HPLC) with chiral stationary phases

  • Gas chromatography (GC) for volatile derivatives

  • Thin-layer chromatography (TLC) for reaction monitoring

Current Research Trends and Future Directions

Medicinal Chemistry Applications

Current research on Methyl 3-(3S) compounds is focused on several promising areas:

  • Development of selective enzyme inhibitors targeting specific pathways in disease states

  • Creation of novel peptidomimetics utilizing the conformational constraints of these structures

  • Exploration of previously untapped biological targets with stereochemically defined small molecules

Advanced Synthetic Methodologies

Research is advancing the synthetic accessibility of complex Methyl 3-(3S) compounds through:

  • Catalyst development for asymmetric transformations

  • Flow chemistry approaches for scalable synthesis

  • Biocatalytic methods leveraging enzyme selectivity

  • Photocatalytic and electrochemical synthetic routes

Computational Approaches

Modern computational methods are increasingly applied to predict properties and design new Methyl 3-(3S) compounds:

  • Molecular modeling to understand binding interactions

  • Quantum mechanical calculations to predict reactivity

  • Machine learning approaches to identify promising new structures

  • Virtual screening to prioritize compounds for synthesis and testing

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator